Trimethoxy(p-tolyl)silane
Overview
Description
Trimethoxy(p-tolyl)silane is a silicon-based compound that is part of a broader class of organosilanes. These compounds are characterized by the presence of organic groups attached to a silicon atom, which is also connected to other atoms or groups through oxygen atoms, typically in the form of alkoxy groups such as methoxy. The specific structure of trimethoxy(p-tolyl)silane includes a p-tolyl group (a methyl-substituted phenyl group) attached to the silicon atom, along with three methoxy groups.
Synthesis Analysis
The synthesis of related triorganyl(2,4,6-trimethoxyphenyl)silanes has been reported, where various acid-labile protecting groups for silicon were used, including allyl and phenyl groups . These compounds were synthesized and characterized, serving as reagents for further chemical transformations. The synthesis process often involves the use of ethereal hydrogen chloride solution to obtain chlorosilanes, which are synthetically useful intermediates.
Molecular Structure Analysis
The molecular structure of trimethoxy(p-tolyl)silane would be expected to show a tetrahedral geometry around the silicon atom, which is typical for silicon compounds with four substituents. The p-tolyl group would provide aromatic character to the molecule, while the methoxy groups would be potential sites for hydrolysis and further chemical reactions.
Chemical Reactions Analysis
The chemical reactivity of related trimethoxyphenylsilanes has been explored, particularly their silylation potential with various nucleophiles under mild acidic conditions . These reactions exhibit chemo- and regioselectivity and produce 1,3,5-trimethoxybenzene as a byproduct, which is relatively inert and recyclable. Additionally, trimethyl(trihalomethyl)silanes have been used as dihalomethylene transfer agents in reactions with olefins .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethoxy(p-tolyl)silane can be inferred from related compounds. For instance, trialkoxy(alkyl)silanes have been hydrolyzed and polycondensed to form ordered structured materials, indicating that trimethoxy(p-tolyl)silane could also undergo hydrolysis and polycondensation reactions . The resulting materials from such reactions exhibit sharp diffraction peaks and a platy morphology, as seen in SEM images. The formation of siloxane bonds is confirmed by 29Si CP/MAS NMR spectra . Moreover, the preparation of organic-inorganic hybrid gel films from trimethoxy(vinyl)silane suggests that trimethoxy(p-tolyl)silane could also be used to create hybrid materials with specific mechanical and heat-resisting properties .
Scientific Research Applications
Organic-Inorganic Hybrid Gel Films
Trimethoxy(vinyl)silane, closely related to Trimethoxy(p-tolyl)silane, has been utilized in the synthesis of Polyvinylpolysilsesquioxane (PVPS) organic-inorganic hybrid gel films. These films, which comprise polyethylene and siloxane backbone linkages, exhibit transparent and homogeneous properties with significant mechanical and heat-resisting characteristics (Gunji et al., 2003).
Microfluidics Technology
In microfluidics technology, organofunctional silanes, including derivatives of Trimethoxy(p-tolyl)silane, are applied for bonding plastic substrates to PDMS membranes. This application is essential for creating actuated membrane microfluidics in plastic devices, enhancing bond strength and reducing degradation in aqueous environments (Lee & Ram, 2009).
Polymer Composites
Silane coupling agents, like Trimethoxy(p-tolyl)silane, are used to improve the interfacial properties in polymer composites. This is achieved by modifying the surface property of silica nanoparticles, which impacts factors like grafting density and surface energy. These modifications are crucial for maximizing interfacial bonding between the filler and polymer (Ji et al., 2017).
Dielectric Composite Materials
The silane coupling reagent, closely related to Trimethoxy(p-tolyl)silane, has been used to fabricate dielectric composite materials like bismaleimide/diallylbisphenol A nanocomposites. These materials demonstrate excellent dielectric properties and thermal stability, making them suitable for microelectronic device integration (Gu et al., 2016).
Biochip Applications
In the field of biochip technology, the synthesis of silanes possessing an unprotected hydroxylamine group, related to Trimethoxy(p-tolyl)silane, has been employed. These coupling agents enable covalent immobilization of peptides, an essential aspect in biochip applications (Martin et al., 2005).
Biomedical Engineering
In biomedical engineering, silanisation, a process involving silane coupling agents like Trimethoxy(p-tolyl)silane, influences the mechanical and degradation behavior of biomaterial composites. This technique is used to improve bonding at interfaces, impacting the properties of materials like PLGA/HA composites (Naik et al., 2015).
Silane Coatings in Corrosion Protection
Silane-based coatings, which can be derived from Trimethoxy(p-tolyl)silane, have been studied for their effectiveness in protecting metals like mild steel in chloride ion environments. These coatings show high corrosion resistance and durability (Jeyaram et al., 2020).
Safety And Hazards
properties
IUPAC Name |
trimethoxy-(4-methylphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3Si/c1-9-5-7-10(8-6-9)14(11-2,12-3)13-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGZYAXBCFSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375284 | |
Record name | Trimethoxy(p-tolyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy(p-tolyl)silane | |
CAS RN |
17873-01-7 | |
Record name | Trimethoxy(p-tolyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethoxy(p-tolyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.